beta-D-Glucopyranoside, 2-(hydroxymethyl)phenyl
Description
β-D-Glucopyranoside, 2-(hydroxymethyl)phenyl (IUPAC name: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(phenoxy)oxane-3,4,5-triol) is a monosaccharide derivative characterized by a β-configured D-glucopyranose core linked to a hydroxymethyl-substituted phenyl group at the anomeric carbon. Key synonyms include phenol glucoside and phenyl β-D-glucoside .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[2-(hydroxymethyl)phenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFMICBWJRZIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138-52-3 | |
| Record name | salicin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .beta.-D-Glucopyranoside, 2-(hydroxymethyl)phenyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranoside, 2-(hydroxymethyl)phenyl typically involves the extraction from plant sources such as willow bark. The process includes:
Extraction: The bark is boiled in water to extract the salicin.
Purification: The extract is then purified using various techniques such as crystallization or chromatography to isolate the compound.
Industrial Production Methods: Industrial production of salicin involves similar extraction methods but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Salicin can undergo oxidation to form salicylic acid, which is a key step in the production of aspirin.
Hydrolysis: It can be hydrolyzed to produce glucose and salicyl alcohol.
Esterification: Salicin can react with acetic anhydride to form acetylsalicylic acid (aspirin).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Hydrolysis: Acidic or enzymatic conditions are typically used.
Esterification: Acetic anhydride and sulfuric acid as a catalyst.
Major Products:
Salicylic acid: from oxidation.
Glucose and salicyl alcohol: from hydrolysis.
Acetylsalicylic acid (aspirin): from esterification.
Scientific Research Applications
Chemistry
Salicin's chemical properties make it a valuable compound for synthetic organic chemistry. It can undergo various reactions, including:
- Oxidation : Converts salicin to salicylic acid.
- Hydrolysis : Produces glucose and salicyl alcohol.
- Esterification : Forms acetylsalicylic acid (aspirin).
These reactions are essential for developing new pharmaceuticals and understanding metabolic pathways.
Biology
In biological research, beta-D-glucopyranoside is studied for its interactions with biological systems:
- Enzyme Inhibition : Salicin inhibits cyclooxygenase (COX) enzymes, reducing inflammation and pain.
- Antioxidant Activity : The compound exhibits antioxidant properties that can protect cells from oxidative stress.
Medicine
Salicin's medicinal applications are well-documented:
- Anti-inflammatory Properties : Salicin's ability to inhibit COX enzymes makes it effective in treating inflammatory conditions.
- Analgesic Effects : It is used for pain relief in various medical contexts.
- Potential Anticancer Activity : Recent studies suggest that salicin may have anticancer effects by inducing apoptosis in cancer cells.
Comparative Analysis of Biological Activities
The following table summarizes the key biological activities of beta-D-glucopyranoside compared to similar compounds:
| Compound | Anti-Inflammatory | Anticancer | Antioxidant | Neuroprotective | Antimicrobial |
|---|---|---|---|---|---|
| This compound | Yes | Yes | Yes | Yes | Yes |
| Salicin | Yes | Moderate | Yes | Moderate | Yes |
| Phenyl beta-D-glucopyranoside | Moderate | No | Moderate | No | Yes |
| Gastrodin | Yes | Yes | Moderate | Yes | No |
Case Study on Anti-Inflammatory Activity
A study conducted on animal models demonstrated that administration of beta-D-glucopyranoside significantly reduced markers of inflammation, such as prostaglandin E2 levels. This supports its traditional use in herbal medicine for treating inflammatory diseases.
Case Study on Anticancer Effects
Research published in a peer-reviewed journal indicated that beta-D-glucopyranoside exhibits cytotoxic effects against certain cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
Research Findings
Recent studies have provided insights into the molecular mechanisms underlying the biological activities of beta-D-glucopyranoside:
- Molecular Docking Studies : Computational analyses show effective binding to COX enzymes, supporting its role as an inhibitor in inflammatory pathways.
- Pharmacokinetics : Bioavailability studies suggest favorable pharmacokinetic profiles for derivatives of this compound.
- Toxicity Assessments : Preliminary evaluations indicate low toxicity at therapeutic doses.
Mechanism of Action
Salicin exerts its effects primarily through its conversion to salicylic acid in the body. Salicylic acid inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, salicylic acid reduces the production of these mediators, thereby exerting anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Phenyl-β-D-galactopyranoside (β-PhGal)
Structural Differences :
- The hydroxyl group at position C4 is axial in β-PhGal (galacto-configuration) vs. equatorial in the gluco-configuration of the target compound.
Functional Implications : - Altered hydrogen-bonding networks lead to divergent dimerization behaviors. β-PhGal forms stronger intermolecular interactions than phenyl-β-D-glucopyranoside (β-PhGlc) due to spatial rearrangement of hydroxyl groups .
- Enzymatic hydrolysis rates differ, reflecting substrate specificity of glycosidases for galacto- vs. gluco-configured sugars .
Methyl β-D-Glucopyranoside
Structural Differences :
Phenylethyl O-β-D-Glucopyranoside
Structural Differences :
Trans-p-Sinapoyl-β-D-Glucopyranoside
Structural Differences :
- Contains a sinapoyl (3,5-dimethoxy-4-hydroxycinnamoyl) group esterified to the glucose moiety.
Functional Implications : - Exhibits superior antioxidant activity in β-carotene-linoleic acid assays compared to simple phenyl glucosides due to radical scavenging by the phenolic hydroxyl groups .
- Used in natural product research for its anti-inflammatory properties .
Acetylated Derivatives (e.g., 4-Nitrophenyl-2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside)
Structural Differences :
- Acetylation at hydroxyl groups increases lipophilicity.
Functional Implications : - Enhanced metabolic stability and membrane permeability, making these derivatives valuable in prodrug design .
- Used as chromogenic substrates in enzyme kinetics studies due to nitrophenyl leaving groups .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Enzymatic Specificity : The hydroxymethylphenyl group in the target compound enhances β-glucosidase recognition compared to methyl or unsubstituted phenyl analogs .
- Antioxidant Activity : Bulkier substituents (e.g., sinapoyl) correlate with increased radical scavenging, while simple phenyl glucosides show moderate effects .
- Structural Modifications : Acetylation or galacto-configuration alters solubility and interaction profiles, impacting applications in drug delivery and glycobiology .
Biological Activity
Beta-D-Glucopyranoside, 2-(hydroxymethyl)phenyl, also known as salicin , is a naturally occurring compound with significant biological activities. This glucoside derivative has been studied for its various pharmacological properties, including anti-inflammatory, analgesic, and potential anticancer effects. Below is a detailed exploration of its biological activity, supported by research findings, data tables, and case studies.
Overview of Biological Activities
-
Anti-Inflammatory Properties
- Salicin has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies indicate that it can reduce the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins, making it valuable in treating conditions characterized by inflammation .
- Anticancer Effects
- Antioxidant Activity
- Neuroprotective Effects
- Antimicrobial Activity
Comparative Analysis of Biological Activities
The following table summarizes the key biological activities of this compound compared to similar compounds:
| Compound | Anti-Inflammatory | Anticancer | Antioxidant | Neuroprotective | Antimicrobial |
|---|---|---|---|---|---|
| This compound | Yes | Yes | Yes | Yes | Yes |
| Salicin | Yes | Moderate | Yes | Moderate | Yes |
| Phenyl beta-D-glucopyranoside | Moderate | No | Moderate | No | Yes |
| Gastrodin | Yes | Yes | Moderate | Yes | No |
Case Studies
- Case Study on Anti-Inflammatory Activity
- Case Study on Anticancer Effects
- Neuroprotective Mechanisms
Research Findings
Recent studies have provided insights into the molecular mechanisms underlying the biological activities of beta-D-glucopyranoside:
- Molecular Docking Studies : Computational analyses have shown that beta-D-glucopyranoside binds effectively to COX enzymes and AChE, supporting its role as an inhibitor in inflammatory and neurodegenerative pathways .
- Pharmacokinetics : Bioavailability studies suggest that derivatives of this compound possess favorable pharmacokinetic profiles, enhancing their therapeutic potential .
- Toxicity Assessments : Preliminary toxicity evaluations indicate that beta-D-glucopyranoside exhibits low toxicity levels at therapeutic doses, making it a candidate for further clinical development .
Q & A
Q. What are the recommended synthetic routes for synthesizing beta-D-glucopyranoside derivatives with aromatic substituents, such as 2-(hydroxymethyl)phenyl?
Methodological Answer: The synthesis of aryl β-D-glucopyranosides typically involves glycosylation reactions between activated glucose donors (e.g., peracetylated glucose) and phenolic acceptors. For hydroxymethyl-substituted phenyl derivatives:
- Acid-catalyzed synthesis : React 2-(hydroxymethyl)phenol with peracetylated β-D-glucose under acidic conditions (e.g., BF₃·Et₂O) to form the glycosidic bond. Deprotection with NaOMe/MeOH yields the final product .
- Enzymatic synthesis : Use glycosyltransferases or β-glucosidases to catalyze regioselective glycosylation. For example, immobilized enzymes in non-aqueous media improve yields for hydrophobic aryl substrates .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using silica gel chromatography or preparative HPLC.
Q. How can the structural integrity and purity of beta-D-glucopyranoside derivatives be validated?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm glycosidic bond formation (e.g., anomeric proton at δ 4.8–5.2 ppm for β-configuration) and aromatic substitution patterns. 2D NMR (COSY, HSQC) resolves overlapping signals in complex structures .
- Mass Spectrometry : High-resolution MS (HRMS-ESI or MALDI-TOF) verifies molecular weight and detects impurities. For example, [M+Na]⁺ ions for C₁₅H₂₀O₈ should match m/z 328.1158 .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzymatic vs. chemical synthesis yields for aryl β-D-glucopyranosides?
Methodological Answer:
- Enzymatic Synthesis : Yields depend on enzyme source (e.g., almond β-glucosidase vs. bacterial glycosyltransferases) and solvent polarity. For hydrophobic substrates like 2-(hydroxymethyl)phenyl, tert-butanol enhances solubility and reaction efficiency but may reduce enzyme activity .
- Chemical Synthesis : Acidic conditions may hydrolyze sensitive hydroxymethyl groups. Optimize temperature (e.g., 0–4°C for acid-sensitive substrates) and use protecting groups (e.g., acetyl for –CH₂OH) to prevent side reactions .
Data Analysis : Compare yields and purity metrics (HPLC) across methods. Enzymatic routes often offer better stereocontrol but require cost-benefit analysis for scaling .
Q. What strategies are effective for studying the stability of the glycosidic bond in β-D-glucopyranosides under physiological conditions?
Methodological Answer:
- Hydrolysis Studies : Incubate the compound in buffers (pH 1–8, 37°C) and quantify degradation via HPLC. β-Glucosidases (e.g., from Aspergillus niger) accelerate hydrolysis for kinetic analysis .
- Stabilization Techniques : Encapsulation in cyclodextrins or liposomes reduces hydrolysis rates. For example, β-cyclodextrin inclusion complexes improve stability in acidic environments .
- Computational Modeling : Use molecular dynamics simulations (e.g., GROMACS) to predict bond stability based on substituent electronic effects (e.g., electron-withdrawing groups on the aryl ring enhance hydrolysis resistance) .
Q. How can beta-D-glucopyranoside derivatives be applied in drug delivery systems?
Methodological Answer:
- Surfactant Properties : The amphiphilic structure (hydrophilic glucose, hydrophobic aryl group) enables micelle formation for hydrophobic drug encapsulation. Critical micelle concentration (CMC) can be determined via fluorescence probes (e.g., pyrene) .
- Targeted Delivery : Conjugate therapeutics (e.g., anticancer agents) to the glucose moiety for receptor-mediated uptake (e.g., GLUT1 transporters in cancer cells). Validate targeting via competitive inhibition assays with free glucose .
- Biocompatibility : Assess cytotoxicity in vitro (e.g., HepG2 cells) using MTT assays. Derivatives with –CH₂OH groups show lower cytotoxicity compared to alkyl chains .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
